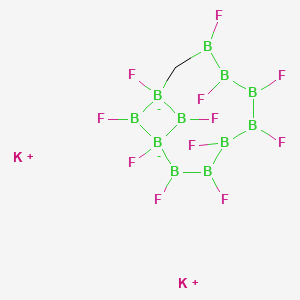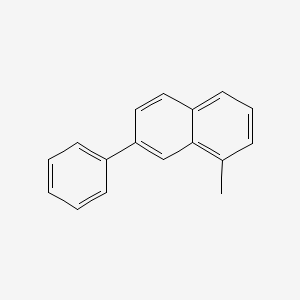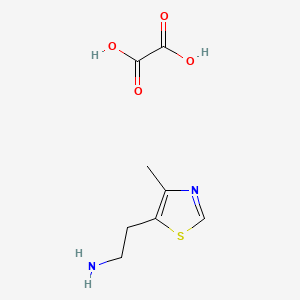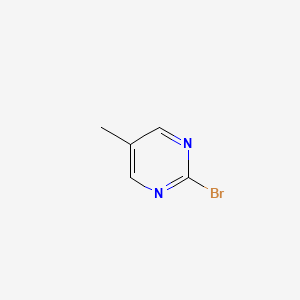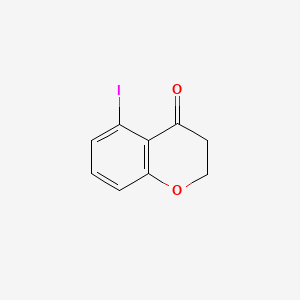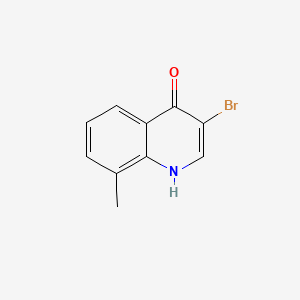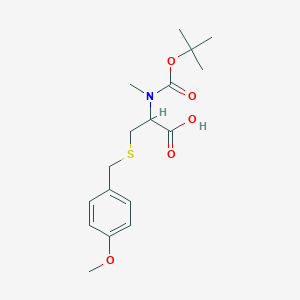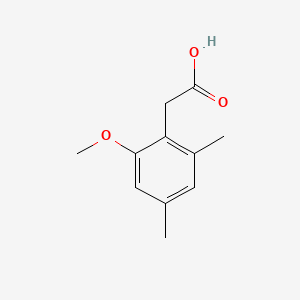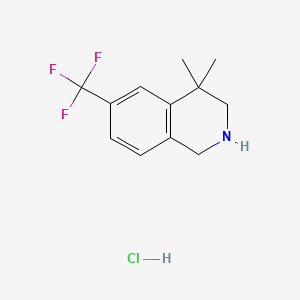
Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester is an organic compound with the molecular formula C12H13ClO3 and a molecular weight of 240.68 g/mol. This compound is known for its unique chemical structure, which includes a benzene ring substituted with a chloro group and a propionyl group, as well as a methyl ester functional group. It is used in various chemical and industrial applications due to its reactivity and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester typically involves the esterification of the corresponding acid. One common method is the reaction of 2-chloro-5-(1-oxopropyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes in cGMP (current Good Manufacturing Practice) facilities. These processes are designed to ensure high purity and yield, with stringent control over reaction conditions such as temperature, pressure, and catalyst concentration. The use of cleanroom environments and advanced purification techniques further enhances the quality of the final product.
化学反应分析
Types of Reactions
Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group in the propionyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding acid and alcohol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, typically under basic conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4, often in anhydrous solvents.
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Major Products Formed
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of the corresponding alcohol.
Hydrolysis: Formation of 2-chloro-5-(1-oxopropyl)benzoic acid and methanol.
科学研究应用
Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester involves its interaction with specific molecular targets. The chloro and carbonyl groups in its structure allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.
相似化合物的比较
Similar Compounds
- Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, ethyl ester
- Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, propyl ester
- Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, butyl ester
Uniqueness
Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester is unique due to its specific ester functional group, which influences its reactivity and solubility properties. Compared to its ethyl, propyl, and butyl analogs, the methyl ester has a lower molecular weight and different physicochemical properties, making it suitable for specific applications where these characteristics are advantageous.
属性
CAS 编号 |
103918-71-4 |
|---|---|
分子式 |
C12H13ClO3 |
分子量 |
240.683 |
IUPAC 名称 |
(5-chloro-2-propanoylphenyl) propanoate |
InChI |
InChI=1S/C12H13ClO3/c1-3-10(14)9-6-5-8(13)7-11(9)16-12(15)4-2/h5-7H,3-4H2,1-2H3 |
InChI 键 |
MQBFBNHNMUMEKD-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C=C(C=C1)Cl)OC(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



